Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate
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Overview
Description
Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an azetidinone ring, a phenyl group, and an ester functional group. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
- Use of high-purity reagents to ensure product quality.
- Controlled temperature and pressure conditions to maximize yield.
- Implementation of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate involves its interaction with specific molecular targets. The azetidinone ring can inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-oxo-1-azetanyl)-3-phenylpropanoate: Lacks the dimethyl groups on the azetidinone ring.
Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate: Has a methyl ester instead of an ethyl ester.
2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of both the azetidinone ring and the phenyl group, which confer specific chemical and biological properties. The dimethyl substitution on the azetidinone ring further enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-20-14(18)13(10-12-8-6-5-7-9-12)17-11-16(2,3)15(17)19/h5-9,13H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWJJCFUKXEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CC(C2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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